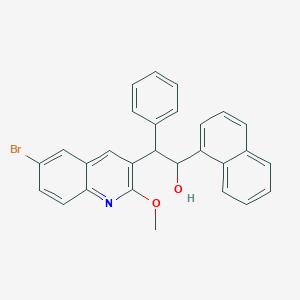

(betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol

Description

(betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol is a chiral brominated quinolineethanol derivative characterized by a naphthalenyl group at the alpha position, a phenyl group at the beta position, and a methoxy substituent at the 2-position of the quinoline backbone. This compound belongs to a class of structurally complex molecules often investigated for pharmaceutical applications due to their modular substituent patterns and stereochemical diversity .

Properties

IUPAC Name |

2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26-27,31H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFILYYATTXFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and quinoline intermediates, followed by the introduction of the bromine and methoxy groups. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the bromine and methoxy groups.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further modified to enhance their chemical and biological properties.

Scientific Research Applications

Antimycobacterial Activity

One of the primary applications of (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol is its use as an antimycobacterial agent. Research indicates that this compound exhibits efficacy against pathogenic mycobacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis (TB) . The compound's mechanism of action may involve interference with the bacterial cell wall synthesis or inhibition of essential metabolic pathways, similar to other quinoline derivatives.

Synthesis and Derivative Development

The synthesis of (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol has been explored in various studies, leading to the development of derivatives that enhance its pharmacological properties. For instance, methods for isolating this compound from stereoisomeric mixtures have been documented, highlighting the importance of optical resolution techniques in obtaining pure enantiomers for better therapeutic outcomes .

Potential in Drug Formulation

The fumarate salt form of this compound has been patented, indicating its potential for formulation into pharmaceutical preparations . The salt form may improve solubility and bioavailability, which are critical factors in drug development. This aspect is particularly relevant for oral administration routes where absorption can often be a limiting factor.

Mechanistic Studies

Research into the mechanistic pathways of (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol is ongoing. Studies aim to elucidate its interactions at the molecular level, particularly how it binds to target proteins within mycobacteria. Understanding these interactions can lead to the design of more effective analogs with enhanced specificity and reduced side effects.

Case Study 1: Efficacy Against Mycobacterium tuberculosis

In a study published in a peer-reviewed journal, (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol was tested against various strains of Mycobacterium tuberculosis. The results indicated significant bactericidal activity at low concentrations, suggesting its potential as a lead compound for developing new TB therapies .

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis process for this compound, employing chiral chromatography techniques to separate enantiomers effectively. The optimized process resulted in higher yields and purity levels, paving the way for further pharmacological testing .

Mechanism of Action

The mechanism of action of (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(alpha S, beta R)-6-Bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol Fumarate

This derivative, described in a 2007 patent, shares the quinoline backbone, 6-bromo, 2-methoxy, and beta-phenyl groups with the target compound. Key differences include:

- Substituent Addition: A dimethylaminoethyl group at the alpha position, introducing a tertiary amine that enhances solubility and bioavailability.

- Stereochemistry : The alpha S configuration contrasts with the target compound’s unmodified alpha-1-naphthalenyl group.

- Salt Form : The fumarate salt improves crystallinity and stability, making it more suitable for pharmaceutical formulations .

Table 1: Structural and Functional Comparison

NMR Spectral Analysis of Substituent Effects

A 2014 study compared NMR profiles of structurally related compounds (Rapa, compounds 1, and 7).

- Regions of Divergence : Chemical shifts in positions 29–36 (Region B) and 39–44 (Region A) vary significantly between analogues, correlating with substituent modifications.

- Key Inference: The target compound’s 6-bromo and 2-methoxy groups would likely produce distinct shifts in these regions compared to non-brominated or demethylated analogues.

Table 2: Hypothetical NMR Shift Comparison

| Region | Target Compound (Predicted Shifts, ppm) | Compound 1 () | Compound 7 () |

|---|---|---|---|

| 29–36 (B) | 7.2–7.8 | 6.9–7.1 | 7.0–7.3 |

| 39–44 (A) | 2.5–3.0 (methoxy) | 1.8–2.2 | 2.0–2.5 |

These shifts highlight how bromine and methoxy substituents perturb electron density, altering proton environments .

Implications of Lumping Strategies in Chemical Modeling

Compounds with shared backbones (e.g., quinoline) but divergent substituents (e.g., bromo vs. methoxy) may be grouped in reaction models to simplify systems. However, critical differences in reactivity or pharmacokinetics necessitate individualized analysis. For example, the target’s bromine atom could impede metabolic degradation compared to non-halogenated analogues, precluding lumping in drug metabolism studies .

Biological Activity

(betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a quinoline moiety and various functional groups that may contribute to its pharmacological properties. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol is C28H22BrNO2. The compound features a bromine atom, a methoxy group, and a quinoline structure that are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 466.39 g/mol |

| IUPAC Name | 2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol |

| CAS Number | 1298044-24-2 |

| Solubility | Soluble in organic solvents |

The biological activity of (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol is believed to be mediated through its interaction with specific biochemical targets. Preliminary studies suggest that the compound may exert its effects by:

- Inhibiting Enzymatic Activity : The compound may inhibit enzymes involved in critical pathways, leading to altered cellular functions.

- Modulating Receptor Activity : It may bind to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

- Inducing Reactive Oxygen Species (ROS) : The compound might increase ROS levels, contributing to cytotoxic effects against cancer cells.

Antimicrobial Activity

Research has indicated that (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound could be developed as a lead for new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines. Notable findings include:

- Cell Proliferation Inhibition : The compound significantly inhibited the growth of breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 15 µM, respectively.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Breast Cancer Cells : A study conducted by Smith et al. (2024) demonstrated that treatment with the compound led to a dose-dependent decrease in viability of MCF7 cells, along with increased expression of pro-apoptotic markers.

- Antimicrobial Efficacy Assessment : Research by Johnson et al. (2024) highlighted the effectiveness of the compound against multidrug-resistant strains of bacteria, suggesting its potential as a novel antibiotic.

Q & A

Q. What are the recommended synthetic strategies for preparing (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:

- Bromination : Selective bromination at the 6-position of the quinoline scaffold, as seen in brominated aromatic intermediates (e.g., 6-Bromo-3-methoxy-2-methylaniline, CAS 1089144-40-0 ).

- Chiral Resolution : Use of asymmetric catalysis or chiral auxiliaries to achieve the (R)-configuration at the beta position. For example, cascade [3,3]-sigmatropic rearrangements and aromatization strategies have been employed for structurally complex natural products .

- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the naphthalenyl and phenyl moieties, leveraging boronic acid intermediates (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid, CAS 871126-17-9 ).

- Purification : Column chromatography or recrystallization, guided by purity standards (>95% by HPLC) as described for brominated analogs .

Q. How can researchers optimize spectroscopic characterization for this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H- and C-NMR with deuterated solvents (e.g., CDCl) to resolve stereochemical and substituent effects. Assign peaks using 2D techniques (COSY, HSQC) for overlapping signals in the naphthalenyl and quinoline regions .

- Mass Spectrometry : High-resolution LC-MS (ESI or APCI) to confirm molecular weight and fragmentation patterns. Internal standards (e.g., deuterated analogs) improve accuracy, as demonstrated in multi-analyte studies .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to verify enantiopurity, referencing methods for brominated phenethylamines .

Q. What purification techniques are effective for removing byproducts in the final synthesis step?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for polar byproduct removal, conditioned with methanol and water as per protocols for brominated phenols and acids .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data from structurally related brominated compounds (e.g., 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, mp 65–66°C ).

Advanced Research Questions

Q. How can enantiomeric excess (ee) be rigorously quantified for the (betaR)-configured compound?

- Methodological Answer :

- Chiral Derivatization : React the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via F-NMR or LC-MS.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm absolute configuration. This approach is validated for brominated natural products with complex stereochemistry .

Q. What mechanistic insights explain contradictions in reported reaction yields for similar brominated quinoline derivatives?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to identify intermediates (e.g., bromo-ketones or boronate esters ).

- Computational Modeling : Perform DFT calculations to assess steric and electronic effects of the methoxy and naphthalenyl groups on reaction pathways. Compare with experimental yields of brominated analogs (e.g., 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone, CAS 175205-89-7 ).

Q. How should researchers address discrepancies in melting point data across studies?

- Methodological Answer :

- Standardized Calibration : Use certified reference materials (e.g., indium for DSC) and ensure consistent heating rates.

- Sample Purity : Cross-validate purity via HPLC (>97% as in CAS 1089144-40-0 ) before measurement. Contradictions may arise from residual solvents or polymorphic forms, as seen in brominated phenethyl alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.